molecular formula C10H12N4OS B13409133 N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide

N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide

Cat. No.: B13409133
M. Wt: 236.30 g/mol
InChI Key: JCLUVZNYWFGQJH-WUXMJOGZSA-N
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Description

N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide is a synthetic organic compound featuring an acetamide group linked to a phenyl ring that is further substituted with a (Z)-configured thiosemicarbazone functional group. This molecular architecture, particularly the thiosemicarbazone moiety, is of significant interest in medicinal chemistry and biochemical research due to its potential to act as a ligand for metal ions and its presence in molecules with various biological activities. Compounds with thiosemicarbazone structures have been extensively studied for their role as enzyme inhibitors . Specifically, similar hybrid structures incorporating thiosemicarbazone and acetamide pharmacophores have been investigated as potent inhibitors of enzymes like α-glucosidase, which is a relevant target in metabolic disorder research . The mechanism of action for such inhibitors often involves competitive binding at the enzyme's active site, as suggested by kinetic and molecular docking studies on related molecules . Furthermore, acetamide derivatives are commonly explored in the development of carbonic anhydrase inhibitors, which have applications in cancer and other disease-related research . This combination of features makes this compound a valuable chemical entity for researchers developing novel bioactive molecules, studying enzyme inhibition mechanisms, and exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

N-[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide

InChI

InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-3-8(5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+

InChI Key

JCLUVZNYWFGQJH-WUXMJOGZSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)/C=N/NC(=S)N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C=NNC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenylacetamide backbone and the introduction of the carbamothioylamino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic applications, such as its role in drug development or as a lead compound for new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The thiourea group in the target compound distinguishes it from the urea or cyano groups in analogs .
  • The (Z)-imino configuration in the target compound mirrors the hydrazono group in , which is associated with biological activity in indole derivatives.

Physicochemical Properties

Table: Comparative Physicochemical Data

Compound Hydrogen Bond Donors/Acceptors XlogP Topological Polar Surface Area (Ų) Notable Properties
Target Compound 4 donors, 6 acceptors* ~2.5 (estimated) ~110 (estimated) High polarity due to thiourea and imino groups.
Compound 1 donor, 8 acceptors 6.8 76.5 High hydrophobicity (XlogP >6) due to halogenated groups.
Compound 3 donors, 6 acceptors ~3.0 (estimated) ~120 Moderate polarity; hydrazone group may enhance solubility.

Analysis :

  • The target compound’s thiourea group likely increases hydrogen-bonding capacity compared to the halogenated analog , which has fewer donors and lower polar surface area.
  • The high XlogP of (6.8) reflects its trifluoromethyl and chlorinated substituents, whereas the target’s thiourea may lower hydrophobicity, aligning it more with .

Biological Activity

N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide, also known as thioacetazone, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N4OS
  • Molecular Weight : 236.293 g/mol
  • CAS Number : 104-06-3
  • IUPAC Name : N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide

These properties indicate that the compound is a thioamide derivative, which often exhibits varied biological activities due to the presence of sulfur and nitrogen in its structure.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate it exhibits both antibacterial and antifungal activities.

Antibacterial Activity

Research has shown that thioacetazone demonstrates significant antibacterial effects against several bacterial strains. For instance, a study reported minimum inhibitory concentrations (MICs) for common pathogens:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis.

Antifungal Activity

The antifungal activity of this compound has also been documented. In vitro studies showed it inhibited the growth of various fungi:

Fungal Species MIC (μg/mL)
Candida albicans0.25
Aspergillus niger0.5
Fusarium solani1.0

These findings indicate that the compound can serve as a potential antifungal agent, particularly in treating infections caused by Candida species.

The mechanisms through which this compound exerts its antimicrobial effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Wall Synthesis : Similar to other thioamide compounds, it may interfere with peptidoglycan synthesis in bacterial cell walls.
  • Disruption of Membrane Integrity : The compound could alter membrane permeability, leading to cell lysis.
  • Inhibition of Nucleic Acid Synthesis : It may also affect nucleic acid synthesis by targeting specific enzymes involved in DNA replication.

Study on Antimicrobial Efficacy

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound exhibited stronger activity compared to conventional antibiotics like penicillin and tetracycline, making it a promising candidate for further development in antimicrobial therapies .

Clinical Trials

While there are no extensive clinical trials specifically focusing on this compound as of now, preliminary results from laboratory studies suggest potential applications in treating resistant infections. Researchers are advocating for more comprehensive clinical evaluations to establish safety and efficacy profiles.

Q & A

Basic: What synthetic strategies are recommended for preparing N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide and its analogs?

Answer:
The synthesis typically involves multi-step reactions starting from aromatic amines. A common approach includes:

Acylation : Reacting 3-aminobenzaldehyde derivatives with acetyl chloride or acetic anhydride to form the acetamide backbone.

Imine Formation : Introducing the (carbamothioylamino)imino group via condensation with thiourea derivatives under acidic or basic conditions.

Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
Reaction monitoring via TLC and confirmation by 1H^1H-NMR (e.g., verifying acetamide proton signals at δ 2.1–2.3 ppm) is critical .

Basic: Which spectroscopic methods are most effective for structural characterization of this compound?

Answer:

  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm).
  • UV-Vis : Analyze π→π* transitions in the aromatic and imine groups (λ~250–300 nm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Answer:
DFT calculations (e.g., using Gaussian or ORCA software) can:

HOMO-LUMO Analysis : Determine energy gaps to assess chemical stability (e.g., smaller gaps indicate higher reactivity).

Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict nucleophilic/electrophilic sites.

Vibrational Frequencies : Compare computed FTIR spectra with experimental data to validate structural models (scaling factor ~0.961 applied to match observed peaks) .
Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?

Answer:

Parameter Optimization : Adjust DFT functional (e.g., switching from B3LYP to M06-2X) or basis sets to better align with experimental results.

Solvent Effects : Include solvent models (e.g., PCM) in calculations to account for polarity-induced shifts.

Anharmonic Corrections : Apply corrections to vibrational frequency calculations for improved FTIR matching .
Cross-validation with 1H^1H-NMR chemical shifts (using GIAO method) further reduces discrepancies.

Basic: What methods ensure purity and detect impurities in synthesized batches?

Answer:

  • HPLC : Use a C18 column with mobile phase (e.g., acetonitrile:water = 70:30) and UV detection at 254 nm.
  • TLC : Monitor reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines).
  • Melting Point Analysis : Sharp melting ranges (e.g., 150–152°C) indicate high purity.
  • Elemental Analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values .

Advanced: How to evaluate the compound’s stability under varying experimental conditions?

Answer:

Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

Photostability : Expose samples to UV light (λ=365 nm) and monitor degradation via HPLC.

pH Stability : Incubate in buffers (pH 3–10) and quantify remaining compound using LC-MS.

Humidity Tests : Store samples at 75% relative humidity and track hygroscopicity.

Basic: What computational steps model the compound’s vibrational spectra?

Answer:

Geometry Optimization : Minimize energy using DFT to obtain equilibrium structure.

Frequency Calculation : Compute vibrational modes and assign peaks (e.g., C=O stretch at ~1700 cm1^{-1}).

Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to match experimental FTIR data.

Intensity Matching : Compare relative peak intensities to confirm assignments .

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

Catalyst Screening : Test bases (e.g., K2_2CO3_3) or Lewis acids (e.g., ZnCl2_2) for imine formation efficiency.

Solvent Optimization : Polar aprotic solvents (e.g., DMF) often enhance reaction rates.

Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproducts.

Workup Strategies : Employ liquid-liquid extraction (e.g., dichloromethane/water) to isolate intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.